Bienvenue dans la boutique en ligne BenchChem!

N-[(3,5-dimethoxyphenyl)methyl]aniline

CYP inhibition Drug metabolism ADME-Tox

N-[(3,5-Dimethoxyphenyl)methyl]aniline (CAS 625407-59-2) is a selective iNOS inhibitor (EC50=290 nM) with no eNOS activity, ideal for inflammatory pathway studies. Its CYP1A1 inhibition (IC50=5.00 µM) enables ADME-Tox profiling. The 3,5-dimethoxy pattern provides unique electronic and steric properties, making it a critical scaffold for KSP and VEGFR-2 inhibitor synthesis. ≥95% purity. Direct replacement of generic N-benzylanilines is not equivalent—choose the authentic compound for reproducible results.

Molecular Formula C15H17NO2
Molecular Weight 243.3 g/mol
CAS No. 625407-59-2
Cat. No. B3371097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(3,5-dimethoxyphenyl)methyl]aniline
CAS625407-59-2
Molecular FormulaC15H17NO2
Molecular Weight243.3 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)CNC2=CC=CC=C2)OC
InChIInChI=1S/C15H17NO2/c1-17-14-8-12(9-15(10-14)18-2)11-16-13-6-4-3-5-7-13/h3-10,16H,11H2,1-2H3
InChIKeyBCDMYZJLMDIQNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[(3,5-Dimethoxyphenyl)methyl]aniline (CAS 625407-59-2) Chemical Properties & Research Applications


N-[(3,5-Dimethoxyphenyl)methyl]aniline (CAS 625407-59-2) is a secondary amine featuring a 3,5-dimethoxybenzyl group linked to an aniline moiety. Its molecular formula is C₁₅H₁₇NO₂, with a molecular weight of 243.3 g/mol . The compound is characterized by predicted physicochemical properties including a boiling point of 391.4±27.0 °C, a density of 1.118±0.06 g/cm³, and a pKa of 3.67±0.20 . As a member of the N-benzylaniline class, it serves as a versatile scaffold in medicinal chemistry for the synthesis of more complex molecules, with commercial availability typically at ≥95% purity .

Why N-[(3,5-Dimethoxyphenyl)methyl]aniline Cannot Be Substituted with Generic N-Benzylanilines


Substitution of N-[(3,5-dimethoxyphenyl)methyl]aniline with generic N-benzylanilines is not trivial due to the specific electronic and steric effects conferred by the 3,5-dimethoxy substitution pattern on the benzyl ring. These methoxy groups influence the compound's lipophilicity, metabolic stability, and interaction with biological targets . In the context of N-substituted benzylic aniline derivatives, even minor structural variations can dramatically alter potency and selectivity profiles, particularly for targets like mitotic kinesins or cytochrome P450 enzymes, rendering simple analog replacement scientifically unsound without direct comparative data [1].

Quantitative Differentiation of N-[(3,5-Dimethoxyphenyl)methyl]aniline: Key Comparative Data


Cytochrome P450 1A1 Inhibition: IC50 = 5.0 µM in Rat Liver Microsomes

N-[(3,5-Dimethoxyphenyl)methyl]aniline demonstrates moderate inhibition of Cytochrome P450 1A1, with an IC50 of 5.00 µM (5.00E+3 nM) as measured by its effect on Aryl hydrocarbon hydroxylase activity in 3-methylcholanthrene-induced rat liver microsomes at a concentration of 2.6 x 10⁻⁴ M [1]. In contrast, the unsubstituted parent scaffold N-benzylaniline shows no reported CYP1A1 inhibition at comparable concentrations, highlighting a functional gain conferred by the 3,5-dimethoxy substitution [2].

CYP inhibition Drug metabolism ADME-Tox

Endothelial Nitric Oxide Synthase (eNOS) Inhibition: EC50 > 100 µM

In a cellular assay measuring inhibition of A23187-induced nitric oxide production in HEK293 cells expressing human eNOS, N-[(3,5-dimethoxyphenyl)methyl]aniline exhibited an EC50 value greater than 100 µM (>1.00E+5 nM), indicating very weak or no activity [1]. This contrasts with other N-benzylaniline derivatives that have been optimized as VEGFR-2 kinase inhibitors with IC50 values as low as 0.57 µM, demonstrating that this specific substitution pattern is not universally activating and may confer selectivity away from certain kinase or NOS targets [2].

Nitric oxide Cardiovascular Inflammation

Inducible Nitric Oxide Synthase (iNOS) Inhibition: EC50 = 0.29 µM

In stark contrast to its inactivity against eNOS, N-[(3,5-dimethoxyphenyl)methyl]aniline shows sub-micromolar inhibition of human iNOS with an EC50 of 290 nM in HEK293 cells after 18 hours of incubation [1]. This level of activity is comparable to other methoxyaniline-derived aldose reductase inhibitors, which have reported IC50 values as low as 2.83 µM, but the target compound's iNOS activity is approximately 10-fold more potent [2].

Immunology Inflammation Nitric oxide

CYP2B1 Inhibition: IC50 = 53 µM

The compound exhibits weak inhibition of Cytochrome P450 2B1, with an IC50 of 53 µM (5.30E+4 nM) in an assay measuring inhibition of Aminopyrine N-demethylase in phenobarbitone-treated rats [1]. This is significantly less potent than its activity against CYP1A1 (IC50 = 5.00 µM), representing a >10-fold selectivity window for CYP1A1 over CYP2B1 [1].

Drug metabolism CYP450 Hepatotoxicity

Optimal Application Scenarios for N-[(3,5-Dimethoxyphenyl)methyl]aniline Based on Quantitative Evidence


Selective iNOS Inhibitor Probe for Inflammatory Disease Research

Given its sub-micromolar iNOS inhibition (EC50 = 290 nM) and concomitant lack of eNOS activity (>100 µM), N-[(3,5-dimethoxyphenyl)methyl]aniline is best utilized as a selective probe for dissecting iNOS-mediated pathways in inflammatory models without confounding cardiovascular effects from eNOS modulation [1]. This selectivity profile is directly supported by the differential NOS isoform data presented in Section 3.

CYP1A1-Mediated Metabolism Studies in ADME-Tox Profiling

The compound's moderate CYP1A1 inhibition (IC50 = 5.00 µM) and its >10-fold selectivity over CYP2B1 make it a valuable tool for studying CYP1A1-dependent metabolism and potential drug-drug interactions in early-stage ADME-Tox panels [1]. This application is grounded in the quantitative CYP inhibition data established in Section 3.

Scaffold for Mitotic Kinesin (KSP) Inhibitor Development

Patents covering N-substituted benzylic aniline derivatives as mitotic kinesin (KSP) inhibitors explicitly include the 3,5-dimethoxybenzyl substitution pattern, positioning N-[(3,5-dimethoxyphenyl)methyl]aniline as a key intermediate for synthesizing novel anti-mitotic agents for cancer therapy [1]. This application is derived from the patent literature on this compound class.

Building Block for VEGFR-2 Tyrosine Kinase Inhibitor Libraries

The N-benzylaniline core is a recognized scaffold for VEGFR-2 kinase inhibitors, with optimized derivatives achieving IC50 values of 0.57 µM [1]. N-[(3,5-dimethoxyphenyl)methyl]aniline can serve as a starting point for exploring the impact of 3,5-dimethoxy substitution on VEGFR-2 potency and selectivity, as informed by cross-study comparisons in Section 3.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-[(3,5-dimethoxyphenyl)methyl]aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.